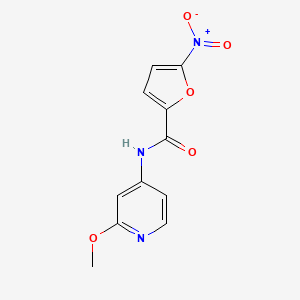
N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a methoxy group at the 2-position and a nitrofuran moiety at the 5-position, linked through a carboxamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-methoxypyridine, is subjected to nitration to introduce a nitro group at the 4-position, forming 2-methoxy-4-nitropyridine.
Coupling with Furan Derivative: The nitropyridine intermediate is then coupled with a furan derivative, such as 5-nitrofuran-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid group to a carboxamide group using an amine source, such as ammonia or an amine derivative, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, leading to the disruption of essential biological processes. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, which can induce oxidative stress and cell death in target cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methoxypyridin-4-yl)-2-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide
- N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
Uniqueness
N-(2-Methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide is unique due to its combination of a methoxypyridine ring and a nitrofuran moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
831203-52-2 |
|---|---|
Fórmula molecular |
C11H9N3O5 |
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
N-(2-methoxypyridin-4-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H9N3O5/c1-18-9-6-7(4-5-12-9)13-11(15)8-2-3-10(19-8)14(16)17/h2-6H,1H3,(H,12,13,15) |
Clave InChI |
GSSSMCGPENMCGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


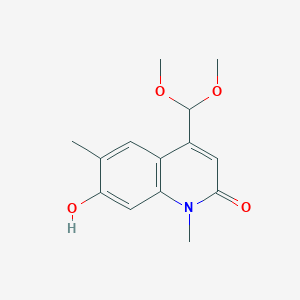
![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
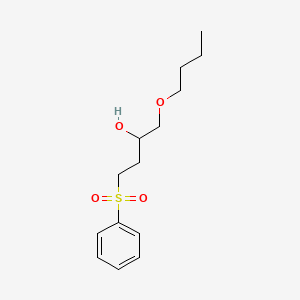
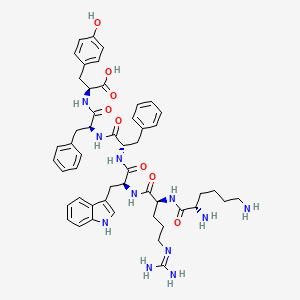

![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
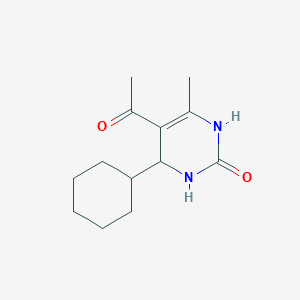
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
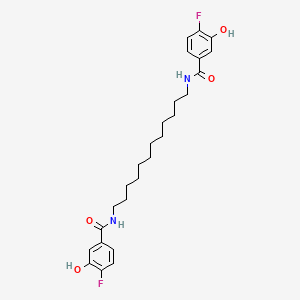
methanide](/img/structure/B14208663.png)
